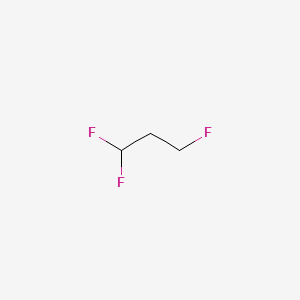

1,1,3-Trifluoropropane

Description

Significance and Research Context of Fluorinated Propane (B168953) Derivatives

Fluorinated propane derivatives, a class of organofluorine compounds, hold a significant position in modern chemical research and industry. Their importance stems from the unique physicochemical properties imparted by the fluorine atoms, such as high thermal stability, chemical inertness, and specific electronic effects. Historically, the development of chlorofluorocarbons (CFCs) and later hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) revolutionized the refrigeration and air-conditioning industries. wikipedia.orgwikipedia.orgnih.gov These compounds replaced earlier toxic and flammable refrigerants. wikipedia.orgchemsec.org

Beyond refrigeration, fluorinated propanes are utilized in a wide array of applications. They serve as blowing agents for foam insulation, propellants in aerosols, and specialized solvents. smolecule.commiljodirektoratet.no In the realm of materials science, the incorporation of fluorine can lead to novel polymers with enhanced properties. mdpi.com Furthermore, the introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly modify a molecule's metabolic stability and biological activity. smolecule.comontosight.ai The specific arrangement of fluorine atoms on the propane backbone gives each derivative a distinct set of properties, making them subjects of ongoing research. smolecule.com

Historical Overview of Research on 1,1,3-Trifluoropropane

While the broader class of fluorinated propanes has been a subject of intense research since the commercialization of Freon in the 1930s, the specific history of this compound is less extensively documented in early literature. wikipedia.org The initial focus of organofluorine chemistry was on heavily fluorinated and chlorinated compounds for refrigerant applications. Research into hydrofluorocarbons (HFCs), including trifluoropropane isomers, gained more traction as the environmental impact of CFCs became a concern, leading to the Montreal Protocol in 1987. wikipedia.orgchemsec.org

Early academic studies on fluorinated alkanes, such as the electron impact studies on 1,1,1-trifluoropropane (B1294402) in the 1960s, laid the groundwork for understanding the fundamental properties of these molecules. acs.org The synthesis of this compound, for which the Chemical Abstracts Service (CAS) assigned the registry number 24270-67-5, has been achieved through methods like the fluorination of 1,2,3-trichloropropane. smolecule.comnih.govchemsrc.com However, detailed historical accounts of its discovery and initial characterization are not as prominent as those for more commercially widespread isomers. Much of the contemporary research interest is driven by its potential in specialized applications rather than large-scale industrial use.

Classification and Structural Relationships within Trifluoropropanes

This compound is one of several structural isomers of trifluoropropane, each with the chemical formula C₃H₅F₃. These isomers are distinguished by the position of the three fluorine atoms on the three-carbon propane chain.

The primary structural isomers of trifluoropropane include:

1,1,1-Trifluoropropane

1,1,2-Trifluoropropane

This compound

1,2,2-Trifluoropropane

1,2,3-Trifluoropropane

The specific placement of the highly electronegative fluorine atoms significantly influences the molecule's polarity, boiling point, stability, and reactivity. For instance, the geminal difluoro group (CF₂) or trifluoromethyl group (CF₃) in isomers like 1,1,1-trifluoropropane creates a strong dipole and affects the reactivity of adjacent C-H bonds. In this compound, the fluorine atoms are distributed between the first and third carbon atoms.

The differentiation between these isomers is typically achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For example, ¹H and ¹⁹F NMR spectroscopy can provide detailed information about the connectivity and spatial relationships of the atoms within the molecule. Conformational analysis of fluorinated propanes reveals that the interactions between fluorine atoms and other substituents dictate the molecule's preferred three-dimensional shape, which in turn affects its physical and chemical properties. nih.govscispace.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅F₃ |

| Molecular Weight | 98.07 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 24270-67-5 nih.gov |

| SMILES | C(CF)C(F)F nih.gov |

| Computed XLogP3-AA | 1.8 nih.gov |

| Computed Topological Polar Surface Area | 0 Ų nih.gov |

| Computed Heavy Atom Count | 6 nih.gov |

Emerging Research Interests in this compound Chemistry

Contemporary research interest in this compound is centered on its potential as a specialized chemical intermediate and as a model for studying the effects of fluorine substitution. The unique arrangement of its fluorine atoms imparts a balance of properties that are of scientific interest. smolecule.com

A key area of emerging research is its application as a building block in organic synthesis. smolecule.com The presence of fluorine can enhance the lipophilicity of a molecule while maintaining stability against oxidation, which is a valuable characteristic in the design of new materials and pharmaceutically active compounds. smolecule.com Researchers are exploring how to incorporate the 1,1,3-trifluoropropyl moiety into larger, more complex molecules to modulate their biological and physical properties.

Additionally, there is a focus on the fundamental physical properties of this compound. Studies into its dielectric properties, for instance, are crucial for understanding its behavior in electric fields and for potential applications in capacitors or as an insulating gas. smolecule.com The thermodynamic properties of such molecules are also important for their potential use as refrigerants or propellants, even if not on a large commercial scale. smolecule.com As computational chemistry methods advance, there is also growing interest in theoretical studies of its conformational landscape and vibrational spectra to complement experimental findings.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c4-2-1-3(5)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSMEOJGQJMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513167 | |

| Record name | 1,1,3-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24270-67-5 | |

| Record name | 1,1,3-Trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24270-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,1,3 Trifluoropropane and Its Derivatives

Established Synthetic Pathways for 1,1,3-Trifluoropropane

Established methods for the preparation of this compound rely on foundational organic reactions, including halogen exchange, hydrogenation, and hydrofluorination.

Halogenation of Precursors

A primary route to this compound involves the halogen exchange reaction, often referred to as the Halex process, of appropriately substituted propane (B168953) precursors. This method typically utilizes a source of fluoride (B91410) to replace other halogens, most commonly chlorine, on the propane backbone. For instance, a potential precursor for the synthesis of this compound is 1,1,3-trichloropropane (B1619012). The fluorination of such polychlorinated alkanes can be achieved using various fluorinating agents, including hydrogen fluoride (HF), often in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are crucial in directing the regioselectivity of the fluorination to obtain the desired 1,1,3-trifluoro isomer. While specific literature detailing the direct conversion of 1,1,3-trichloropropane to this compound is not abundant, the general principles of the Halex process are well-established for the synthesis of various fluorinated hydrocarbons.

| Precursor | Fluorinating Agent | Catalyst (Example) | Product |

| 1,1,3-Trichloropropane | Hydrogen Fluoride (HF) | Antimony halides | This compound |

| 1,1,1,3-Tetrachloropropane | Hydrogen Fluoride (HF) | Amine catalysts | 3,3,3-Trifluoropropene (B1201522) |

Hydrogenation of Fluorinated Propenes (e.g., 3,3,3-Trifluoropropene)

Catalytic hydrogenation of fluorinated propenes presents another viable pathway to fluorinated propanes. While the hydrogenation of 3,3,3-trifluoropropene is a known route to its isomer, 1,1,1-trifluoropropane (B1294402), the synthesis of this compound would necessitate starting with a different fluorinated propene isomer. The logical precursor for this reaction would be 1,3,3-trifluoropropene .

The hydrogenation process involves the addition of hydrogen (H₂) across the double bond of the propene molecule in the presence of a metal catalyst. Common catalysts for this type of reaction include platinum group metals such as palladium, platinum, and rhodium, often supported on a high-surface-area material like activated carbon (e.g., Pd/C). tcichemicals.com The reaction is typically carried out under a pressurized atmosphere of hydrogen.

The general reaction is as follows:

CHF₂-CH=CHF + H₂ → CHF₂-CH₂-CH₂F

The selectivity of the hydrogenation is a critical factor, as side reactions such as hydrodefluorination (the replacement of a fluorine atom with a hydrogen atom) can occur, leading to byproducts with a lower degree of fluorination. The choice of catalyst, solvent, temperature, and pressure are all important parameters that must be optimized to maximize the yield of the desired this compound.

| Fluorinated Propene | Catalyst | Conditions | Product |

| 1,3,3-Trifluoropropene | Pd/C, PtO₂, etc. | H₂ pressure, solvent | This compound |

| 3,3,3-Trifluoropropene | Pd/C | H₂ pressure, solvent | 1,1,1-Trifluoropropane |

Hydrofluorination Approaches

Hydrofluorination involves the addition of hydrogen fluoride (HF) across a carbon-carbon multiple bond. For the synthesis of this compound, a suitable starting material would be a C3 molecule with unsaturation, such as propyne (B1212725) or allene (B1206475). The addition of HF to these substrates would need to be carefully controlled to achieve the desired 1,1,3-substitution pattern.

For example, the hydrofluorination of allene (propadiene) could potentially lead to this compound through a series of addition steps. However, controlling the regioselectivity of HF addition to unsymmetrical alkynes or allenes can be challenging, often leading to a mixture of isomers. The reaction may proceed through carbocationic intermediates, and the stability of these intermediates will dictate the final product distribution. The use of catalysts can help to influence the regioselectivity of the addition.

In some instances, the hydrofluorination of cyclopropane (B1198618) derivatives can also be employed to generate fluorinated propanes. The ring-opening of a suitably substituted cyclopropane with HF could potentially yield this compound. The success of this approach would depend on the availability of the starting cyclopropane and the regioselectivity of the ring-opening reaction.

Advanced Reaction Conditions and Catalytic Systems in this compound Synthesis

To improve the synthesis of this compound, researchers have focused on developing advanced reaction conditions and novel catalytic systems. These efforts aim to enhance selectivity, improve reaction rates, and utilize more environmentally benign reagents and conditions.

Role of Activated Carbon Catalysts in Selective Synthesis

Activated carbon has emerged as a versatile and effective catalyst support and, in some cases, as a catalyst itself in the synthesis of fluorinated hydrocarbons. Its high surface area and porous structure make it an excellent support for metal catalysts, enhancing their activity and stability. mdpi.com In the context of fluorinated propane synthesis, activated carbon can play a role in various reactions, including dehydrohalogenation and halogen exchange.

For instance, in the synthesis of fluorinated propenes, which can be precursors to fluorinated propanes, activated carbon catalysts are used for dehydrochlorination reactions. A patent describes the conversion of 1,1-dichloro-3,3,3-trifluoropropane to trans-1-chloro-3,3,3-trifluoropropene using an activated carbon catalyst with a specific surface area of 10-3000 m²/g. google.com This demonstrates the utility of activated carbon in facilitating the selective removal of hydrogen and a halogen to form a double bond, a key step in the production of unsaturated fluorocarbons that can be subsequently hydrogenated.

While direct application of activated carbon catalysts for the selective synthesis of this compound is not extensively documented, its role in related reactions suggests its potential. For example, in a halogen exchange reaction to produce this compound from a chlorinated precursor, an activated carbon-supported catalyst could potentially enhance the selectivity towards the desired isomer by influencing the adsorption and reaction of the intermediates on its surface.

| Reaction Type | Catalyst | Precursor | Product |

| Dehydrochlorination | Activated Carbon | 1,1-Dichloro-3,3,3-trifluoropropane | trans-1-Chloro-3,3,3-trifluoropropene |

Transition Metal Catalysis in Fluorinated Propane Derivatization

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application in fluorine chemistry has led to significant advancements. nih.govnih.gov Transition metal complexes, particularly those of palladium, rhodium, iridium, and copper, have been shown to catalyze a wide range of fluorination reactions, including C-H activation/fluorination, cross-coupling reactions, and allylic fluorination. rsc.orgucla.edu

While specific examples of transition metal-catalyzed synthesis of this compound are not prevalent in the literature, the general principles of these catalytic methods are applicable. For instance, the derivatization of a propane backbone could be achieved through a transition metal-catalyzed C-H activation/fluorination. This approach would involve the selective activation of a C-H bond at the 1- and 3-positions of a suitable propane derivative, followed by the introduction of fluorine atoms. The development of ligands that can control the regioselectivity of C-H activation is a key challenge in this area.

Palladium-catalyzed reactions are particularly noteworthy. For example, palladium catalysts have been developed for the fluorination of aryl triflates and the allylic C-H fluorination of olefins. ucla.edunih.govacsgcipr.org The extension of such catalytic systems to the selective fluorination of aliphatic C-H bonds in propane could provide a direct route to this compound. This would represent a significant step forward in the synthesis of this and other selectively fluorinated alkanes.

| Catalytic Approach | Transition Metal (Example) | Reaction Type | Potential Application |

| C-H Activation/Fluorination | Palladium, Rhodium | Direct Fluorination | Synthesis of this compound from propane or a partially halogenated propane |

| Allylic Fluorination | Palladium | Fluorination of Propenes | Synthesis of fluorinated propene precursors for hydrogenation |

| Cross-Coupling | Copper, Palladium | C-F Bond Formation | Derivatization of fluorinated propanes |

Microwave-Assisted Synthetic Strategies for Trifluoropropanol Derivatives

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced energy efficiency. nih.govnih.gov This "green chemistry" approach is particularly valuable for the preparation of fluorinated compounds. nih.gov

A key application of this technology is the rapid and efficient generation of trifluoroacetaldehyde (B10831) (TFAc, or fluoral), a crucial building block for trifluoromethylated compounds. chimia.ch In a typical microwave-assisted procedure, trifluoroacetaldehyde ethylhemiacetal (TFAE) is treated with concentrated sulfuric acid. The mixture is irradiated in a focused microwave reactor, raising the temperature to 100-150°C for short intervals of approximately 5 minutes. This process efficiently liberates the gaseous TFAc, which can be collected or used in situ for subsequent reactions. chimia.ch The generated TFAc is a versatile precursor for trifluoropropanol derivatives through reactions such as nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde carbonyl, followed by quenching to yield the corresponding secondary alcohols.

The primary benefits of using microwave irradiation for this process include its convenience, speed, and reproducibility, overcoming many of the challenges associated with the difficult handling of the low-boiling-point TFAc. chimia.ch

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) |

| Reaction Time | Hours to days | Minutes to hours nih.govchemrxiv.org |

| Energy Efficiency | Lower | Higher nih.gov |

| Yields | Often lower | Generally higher chemrxiv.org |

| Reaction Conditions | High temperatures, long reflux | Controlled, rapid heating nih.gov |

| Environmental Impact | Higher (solvent use, energy) | Lower (greener approach) nih.gov |

Enantioselective Synthesis and Chiral Trifluoropropane Building Blocks

The creation of chiral centers in fluorinated molecules is of paramount importance, as the biological activity of enantiomers can differ significantly. Enantioselective synthesis provides access to stereochemically pure building blocks essential for drug discovery. acs.orgacs.org

Asymmetric catalysis is a cornerstone for the enantioselective synthesis of fluorinated compounds, utilizing chiral catalysts to control the formation of stereocenters. nih.govmdpi.com This field encompasses a range of catalysts, including transition-metal complexes, organocatalysts, and enzymes.

Chiral rhodium complexes, for instance, have been successfully employed in the asymmetric synthesis of fluorinated allenes through an alkylation/defluorination process, achieving high enantioselectivity (up to 99% ee). escholarship.org Another powerful strategy is the asymmetric electrophilic fluorination of substrates like β-ketoamides and pyrazolones, which uses chiral palladium complexes or bis-cinchona alkaloids to install fluorine at a stereogenic center with excellent enantioselectivity.

Enzymatic approaches represent a growing frontier in asymmetric synthesis. mdpi.com Enzymes create a highly specific chiral environment within their active sites, enabling precise control over stereochemistry that can be difficult to achieve with traditional chemical catalysts, especially for fluorinated groups distant from the reaction center. mdpi.com

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective method for preparing chiral precursors. Microbial oxidation, often mediated by cytochrome P450 monooxygenases, can introduce hydroxyl groups at specific, non-activated positions on a substrate molecule. nih.govmdpi.com

A chemo-enzymatic strategy combines the strengths of biocatalysis and chemical synthesis. In this approach, a microbial oxidation step first introduces a hydroxyl group with high regio- and stereoselectivity. mdpi.com This hydroxylated intermediate can then be chemically converted to a fluorinated analog. For example, cytochrome P450 variants can catalyze the hydroxylation of various organic scaffolds, and the resulting alcohol can subsequently be subjected to deoxofluorination to install a fluorine atom, effectively preserving the enantiopurity established in the enzymatic step. mdpi.com This method allows for the creation of chiral fluorinated building blocks from simple, non-chiral starting materials. nih.govescholarship.org Organisms such as Cunninghamella elegans and Streptomyces griseus contain P450 enzymes that mimic in vivo oxidation processes and can be used to identify sites susceptible to oxidation, which can then be targeted for fluorination to enhance metabolic stability. nih.gov

Vicinal diamines containing a trifluoromethyl group are valuable scaffolds in medicinal chemistry. Diastereoselective synthesis is crucial for controlling the relative stereochemistry of the two adjacent chiral centers.

One effective method involves a convenient two-step, one-pot procedure starting from imines. The imine first undergoes cyclization with a sulfonium (B1226848) ylide to form a CF3-substituted aziridine (B145994) intermediate with high diastereoselectivity. Without isolation, this aziridine is then subjected to a ring-opening reaction with an amine nucleophile to furnish the desired CF3-containing vicinal diamine in good yields. This approach avoids the purification of the often-unstable aziridine intermediate.

Another powerful strategy is the diastereoselective aza-Michael addition. For example, the addition of a chiral oxazolidinone to 3,3,3-trifluoro-1-nitropropene (B8744117) proceeds with high diastereoselectivity to form a key intermediate. This intermediate can be further transformed under mild conditions into chiral N-Boc-protected 3,3,3-trifluoropropane-1,2-diamines, providing a scalable route to these important building blocks without the need for chiral chromatography. Additionally, the hydroalkylation of terminal dienes with isatin-derived azadienolates, catalyzed by a palladium complex, can produce homoallylic α-trifluoromethyl amines bearing contiguous stereocenters with high diastereomeric ratios (up to 10:1 dr).

Table 2: Summary of Diastereoselective Routes to Trifluoropropane Diamines

| Method | Key Reaction | Starting Materials | Key Features |

| Aziridination / Ring-Opening | Cyclization and Nucleophilic Ring Opening | Imines, Sulfonium Ylide, Amines | High diastereoselectivity; One-pot procedure without isolating intermediate. |

| Aza-Michael Addition | Conjugate Addition | Chiral Oxazolidinone, Trifluoro-1-nitropropene | Highly diastereoselective; Scalable route; Avoids chiral chromatography. |

| Catalytic Hydroalkylation | Pd-catalyzed γ-selective alkylation | Terminal Dienes, Isatin-derived Imines | Access to homoallylic amines; Contiguous stereocenters. |

Industrial Scale Production Considerations for Trifluoropropane Isomers

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, scalability, and efficiency. For trifluoropropane isomers, the choice of starting materials and the reaction conditions are critical.

A viable industrial route may involve the dehydrochlorination of chlorotrifluoropropene isomers to produce 3,3,3-trifluoropropyne. The subsequent hydrogenation of this alkyne would yield trifluoropropanes. Studies have shown that the reactivity of the chlorotrifluoropropene isomers (e.g., HCFO-1233zd(Z), HCFO-1233xf, and HCFO-1233zd(E)) varies significantly. The selection of the most favorable isomer is determined not only by kinetic factors but also by thermodynamic properties and solubility in the reaction medium.

Furthermore, the development of scalable routes is essential. For instance, processes for producing key intermediates like 1-chloro-3,3,3-trifluoropropene in the gas phase over a catalyst have been developed. Similarly, synthetic routes designed for multigram synthesis, such as the aza-Michael addition for chiral diamines, demonstrate amenability to scale-up by avoiding tedious purifications and utilizing readily available reagents. An integrated manufacturing process that combines the reaction and purification steps, such as producing and separating co-products via distillation, is crucial for an efficient and economical industrial-scale operation.

Mechanistic Studies of 1,1,3 Trifluoropropane Reactivity and Transformations

Investigation of C-F Bond Activation in Trifluoropropane Systems

The activation of the strong carbon-fluorine (C-F) bond is a challenging yet crucial area of research for the functionalization of fluorinated compounds. rsc.org Rhodium complexes have been shown to be effective in activating C-F bonds in fluorinated propenes. researchgate.netlookchem.com For instance, the reaction of [Rh(H)(PEt₃)₃] with 2,3,3,3-tetrafluoropropene (B1223342) leads to C-F bond activation. researchgate.net Mechanistic studies, often supported by DFT calculations, help in understanding these activation processes. researchgate.net The selective activation of a C-F bond allows for the replacement of a fluorine atom with other functional groups, providing a pathway to higher-value fluorinated compounds. nih.gov

Thermolytic Decomposition Pathways of Trifluoropropane Analogues

The thermal stability and decomposition pathways of fluorinated propanes are important for their safe handling and application, particularly in high-temperature environments. While specific data on the thermolytic decomposition of 1,1,3-trifluoropropane is limited in the provided search results, general principles suggest that at high temperatures, C-C and C-F bonds can break, leading to the formation of smaller, reactive species. The presence of fluorine atoms generally increases the thermal stability of organic compounds.

Stereochemical Outcomes and Regioselectivity in Reactions of Trifluoropropane Derivatives

The presence of fluorine atoms in propane (B168953) derivatives significantly influences the stereochemical and regiochemical course of their reactions. The high electronegativity and steric demand of fluorine substituents can direct the formation of specific isomers. Mechanistic studies into these reactions are crucial for the rational design of synthetic routes to complex fluorinated molecules.

One notable area of investigation is the 1,3-dipolar cycloaddition of trifluoropropane derivatives. For instance, the reaction of 2-diazo-3-nitro-1,1,1-trifluoropropane with electrophilic alkenes, such as acrylic and methacrylic acid derivatives, has been studied to understand its regio- and stereoselectivity. researchgate.net These reactions have been found to follow the Auvers rule, leading to the formation of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles and 5-trifluoromethyl-4,5-dihydro-3H-pyrazoles. researchgate.net The reaction to form the 3H-pyrazoles is characterized by a high degree of E-stereoselectivity. researchgate.net

Furthermore, the pyrolysis of the resulting 5-trifluoromethyl-4,5-dihydro-3H-pyrazoles proceeds with retention of configuration, yielding the corresponding cyclopropanes. researchgate.net This stereospecificity highlights the influence of the trifluoromethyl group on the reaction mechanism.

Another important reaction is the enantioselective arylation of trifluoropropane derivatives. Research has been conducted on the enantioselective arylation of 2-bromo-1,1,1-trifluoropropane, demonstrating the ability to control the stereochemistry at the reaction center. researchgate.net Such transformations are valuable for the synthesis of chiral fluorinated building blocks.

In elimination reactions of halogenated propane derivatives, the regioselectivity is a key consideration. While Zaitsev's rule generally predicts the formation of the more substituted alkene, the strong inductive effects of fluorine atoms can lead to deviations from this rule. The electron-withdrawing nature of a trifluoromethyl group can influence the stability of the transition state, thereby altering the regiochemical outcome. smolecule.com

Nucleophilic substitution reactions of halogenated propanes are also subject to stereochemical control. In reactions proceeding through an S(_N)2 mechanism, the stereochemical outcome is influenced by the steric bulk of the substituents. For fluorinated propanes, the bulky fluorinated groups can hinder backside attack, potentially leading to partial inversion or retention of configuration. smolecule.com

The tables below summarize key research findings on the stereochemical and regioselective outcomes in reactions of trifluoropropane derivatives.

Table 1: 1,3-Dipolar Cycloaddition of 2-Diazo-3-nitro-1,1,1-trifluoropropane with Alkenes

| Alkene Reactant | Product(s) | Observed Selectivity | Reference |

|---|---|---|---|

| Acrylic Acid Derivatives | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Regioselective (Auvers rule) | researchgate.net |

Table 2: Pyrolysis of 5-Trifluoromethyl-4,5-dihydro-3H-pyrazoles

| Reactant | Product | Stereochemical Outcome | Reference |

|---|

Table 3: Elimination Reaction of a Halogenated Propane Derivative

| Reactant | Reagents and Conditions | Major Product | Yield | Mechanistic Pathway | Reference |

|---|---|---|---|---|---|

| 3-Chloro-1,1,1,3-tetrafluoropropane | Aqueous NaOH, 80°C | 1,1,1,3-Tetrafluoro-2-propene | 78% | E2 elimination | smolecule.com |

Advanced Spectroscopic and Structural Characterization of 1,1,3 Trifluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,1,3-Trifluoropropane

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound (F₂CH-CH₂-CH₂F), analysis of ¹⁹F, ¹³C, and ¹H NMR spectra would provide unambiguous confirmation of its structure.

Fluorine-19 NMR (¹⁹F NMR) Applications in Structural Elucidation

Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent technique for identifying fluorine-containing compounds. wikipedia.orged.ac.uk In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected, corresponding to the two different fluorine environments: the -CHF₂ group and the -CH₂F group.

The fluorine atoms of the -CHF₂ group at the C-1 position are expected to appear as a doublet of triplets. The large splitting would be due to the geminal coupling (²JHF) with the proton on the same carbon, and the smaller triplet splitting would arise from the vicinal coupling (³JHF) with the two protons on the adjacent C-2 methylene (B1212753) group. The single fluorine atom of the -CH₂F group at the C-3 position would be expected to appear as a triplet of triplets, resulting from vicinal coupling (³JHF) with the two protons on C-3 and vicinal coupling (³JHF) with the two protons on C-2.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -CHF₂ | -130 to -145 | Doublet of Triplets | ²JHF: ~50-60, ³JHF: ~15-25 |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is predicted to show three distinct signals, one for each carbon atom. The chemical shifts and multiplicities of these signals would be significantly influenced by the attached fluorine atoms.

The C-1 carbon, bonded to two fluorine atoms, would appear at a lower field and be split into a triplet due to one-bond C-F coupling (¹JCF). The C-3 carbon, bonded to a single fluorine atom, would also be a triplet and shifted downfield, but to a lesser extent than C-1. The C-2 carbon, not directly bonded to any fluorine atoms, would appear at a higher field and would be split into a triplet of triplets due to two-bond C-F coupling (²JCF) with the fluorine atoms on C-1 and C-3.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| C-1 (-CHF₂) | 110 - 120 | Triplet | ¹JCF: ~230-250 |

| C-2 (-CH₂-) | 30 - 40 | Triplet of Triplets | ²JCF: ~20-30 |

Proton NMR (¹H NMR) for Characterization and Purity Assessment

The ¹H NMR spectrum provides complementary information for structural confirmation and is particularly useful for assessing the purity of the compound. oxinst.com For this compound, three distinct proton signals are expected.

The proton on C-1 (-CHF₂) would appear as a triplet of triplets, due to coupling with the two fluorine atoms on the same carbon (²JHF) and the two protons on C-2 (³JHH). The two protons on C-3 (-CH₂F) would appear as a triplet of doublets, due to coupling with the single fluorine on the same carbon (²JHF) and the two protons on C-2 (³JHH). The two protons on C-2 would be the most complex, appearing as a multiplet resulting from coupling with the proton on C-1, the fluorine atoms on C-1, the protons on C-3, and the fluorine on C-3.

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H on C-1 (-CHF₂) | 5.5 - 6.5 | Triplet of Triplets |

| H on C-2 (-CH₂-) | 2.0 - 3.0 | Multiplet |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C-F and C-H stretching and bending vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and due to the presence of two different types of C-F bonds (-CHF₂ and -CH₂F), multiple strong bands are expected in this region. acs.orgthermofisher.com The C-H stretching vibrations of the CH and CH₂ groups would be observed in the 2900-3000 cm⁻¹ range.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching | 2900 - 3000 | Medium |

| CH₂ Bending (Scissoring) | 1400 - 1480 | Medium |

| C-F Stretching (-CHF₂) | 1350 - 1450 | Strong |

| C-F Stretching (-CH₂F) | 1000 - 1100 | Strong |

| C-C Stretching | 800 - 1200 | Weak-Medium |

| CH Bending | 1150 - 1350 | Medium |

Raman Spectroscopy for Conformational and Vibrational Fingerprinting

Raman spectroscopy is an excellent technique for studying the conformational isomers of molecules and provides a vibrational fingerprint. This compound is expected to exist as a mixture of conformers due to rotation around the C1-C2 and C2-C3 bonds. The most stable conformers are likely to be the anti and gauche forms.

Theoretical studies on similar halogenated propanes have shown that different conformers have distinct vibrational frequencies. acs.orgresearchgate.netconicet.gov.ar Raman spectroscopy, particularly at low temperatures, could be used to identify the individual conformers of this compound. By analyzing the changes in the Raman spectrum with temperature, the relative stabilities of the conformers could be determined. The symmetric C-C stretching modes and skeletal deformation modes are particularly sensitive to conformational changes and would be expected to show different bands for the anti and gauche isomers.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 3-chloro-1,1,1-trifluoropropane (B1584253) |

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. rsc.org In the case of this compound (C₃H₅F₃), which has a molecular weight of approximately 98.07 g/mol , the mass spectrum provides a molecular fingerprint through its characteristic fragmentation pattern. nih.gov

When a this compound molecule is introduced into the mass spectrometer, it is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺), also known as a radical cation. iitd.ac.in This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, more stable cationic fragments and neutral radicals. Only the charged fragments are detected. iitd.ac.in

The fragmentation of fluorinated alkanes is influenced by the high electronegativity of fluorine and the relative strengths of the C-C and C-F bonds. The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight (~98). Key fragmentation pathways would likely involve the cleavage of C-C bonds and the loss of fluorine atoms or hydrogen fluoride (B91410) (HF).

Detailed Research Findings: While specific, detailed fragmentation data for this compound is not widely published, analysis of related fluorinated propanes, such as 1,1,1-trifluoropropane (B1294402) and 3-chloro-1,1,1-trifluoropropane, provides insight into expected fragmentation patterns. nist.govacs.org Electron impact studies on 1,1,1-trifluoropropane demonstrate fragmentation processes that are applicable to its isomers. acs.org The fragmentation of the C-C bond is a common event, often leading to the formation of resonance-stabilized carbocations where possible. iitd.ac.in The loss of a fluorine atom (mass 19) or the elimination of HF (mass 20) are also characteristic fragmentation channels for fluoroalkanes.

A table of predicted primary fragments for this compound is presented below. The relative abundance of these peaks helps in confirming the structure, distinguishing it from its isomers.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Formula of Ion | Possible Origin |

| 98 | Molecular Ion | [C₃H₅F₃]⁺ | Ionization of the parent molecule |

| 79 | Loss of F | [C₃H₅F₂]⁺ | Cleavage of a C-F bond |

| 78 | Loss of HF | [C₃H₄F₂]⁺ | Elimination of Hydrogen Fluoride |

| 65 | Loss of CH₂F | [C₂H₃F₂]⁺ | Cleavage of C2-C3 bond |

| 51 | Loss of C₂H₄F | [CHF₂]⁺ | Cleavage of C1-C2 bond |

| 33 | Loss of C₂H₂F₂ | [CH₂F]⁺ | Cleavage of C2-C3 bond and rearrangement |

Advanced Spectroscopic Methods for Surface and Chemical State Analysis (e.g., X-ray Photoelectron Spectroscopy for related compounds)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. warwick.ac.uk XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 2-5 nm of the material. warwick.ac.uk The binding energy of the emitted electrons is characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the local bonding environment and oxidation state of the atoms.

While specific XPS research on this compound is limited, extensive studies on related fluorinated polymers, such as fluorinated polyethylene, provide a strong basis for predicting its XPS spectrum. utl.ptresearchgate.net These studies are crucial for understanding how fluorine substitution affects the electronic environment of carbon atoms.

Detailed Research Findings: For a molecule like this compound (CHF₂-CH₂-CH₂F), XPS would be expected to resolve the different chemical environments of the three carbon atoms.

C 1s Spectrum: The C 1s region of the XPS spectrum would show multiple peaks corresponding to the three distinct carbon atoms. The binding energy of a carbon atom's core electrons is significantly increased by the attachment of highly electronegative fluorine atoms.

The carbon of the CHF₂ group would exhibit the largest chemical shift to a higher binding energy.

The carbon of the CH₂F group would show a smaller, but still significant, shift to a higher binding energy compared to an unsubstituted carbon.

The central CH₂ group, being adjacent to fluorinated carbons, would also experience a slight shift but would have the lowest binding energy of the three. Studies on fluorinated nanotubes and polymers confirm that C 1s peaks for fluorinated carbons appear at higher binding energies (287-290 eV) compared to non-grafted carbons (around 284.5 eV). researchgate.net

F 1s Spectrum: The F 1s peak is also informative. Although all fluorine atoms are in C-F bonds, subtle differences in the electronic environment of the CHF₂ and CH₂F groups might lead to broadening or asymmetry in the F 1s peak, which typically appears around 689 eV for covalent C-F bonds. researchgate.netresearchgate.net

This ability to distinguish carbons based on their degree of fluorination makes XPS a powerful tool for confirming the specific isomeric structure of fluorinated alkanes and analyzing the surface chemistry of fluorinated materials.

Table 3: Predicted C 1s XPS Binding Energy Shifts for Carbons in this compound (based on related compounds)

| Carbon Group | Predicted Relative Binding Energy | Rationale |

| C HF₂ | Highest | Direct bonding to two highly electronegative fluorine atoms. |

| C H₂F | Intermediate | Bonding to one fluorine atom. |

| -C H₂- | Lowest | No direct fluorine attachment, but influenced by adjacent fluorinated groups. |

Computational Chemistry and Quantum Mechanical Investigations of 1,1,3 Trifluoropropane

Quantum Mechanical Calculations for Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to predicting the molecular structure and energetics of 1,1,3-trifluoropropane. These methods solve the Schrödinger equation for the molecule, yielding information about energy, geometry, and other electronic properties.

Density Functional Theory (DFT) and Ab Initio Approaches

Both Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating fluorinated alkanes.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For related molecules, such as 3,3,3-trifluoropropane-1-sulfonyl chloride and 3,3-dichloro-1,1,1-trifluoropropane (B1294778), the B3LYP hybrid functional is commonly used in conjunction with Pople-style basis sets like 6-311++G(d,p) to calculate molecular properties. uc.ptconicet.gov.ar These calculations are instrumental in predicting vibrational spectra (IR and Raman), which aids in the interpretation of experimental data. uc.ptconicet.gov.ar For instance, in the study of 3,3,3-trifluoropropane-1-sulfonyl chloride, DFT calculations were essential for assigning electronic transitions observed in the UV-visible spectrum. conicet.gov.ar

Ab initio methods , which solve the Schrödinger equation from first principles without empirical parameters, are also widely employed. Methods like Møller-Plesset perturbation theory (MP2) are used alongside DFT to provide a comprehensive understanding of molecular conformations and energies. uc.ptconicet.gov.ar For example, in the analysis of 3,3-dichloro-1,1,1-trifluoropropane, both DFT and MP2 methods were used to calculate the potential energy profile and identify stable conformers. uc.pt While computationally more demanding, high-level ab initio methods like CCSD(T) are often used to provide benchmark energy values for conformational studies of fluorinated alkanes. acs.org For 1,2,3-trifluoropropane, ab initio calculations have been used to model the effects of changing electron densities on the molecular backbone. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The internal rotation around the C-C bonds in this compound leads to the existence of different conformers, which are isomers that can be interconverted by rotation about single bonds. Computational methods are used to explore the potential energy surface (PES) associated with these rotations.

A relaxed potential energy scan is a common computational technique where a specific dihedral angle is systematically varied, and the energy of the molecule is minimized at each step. This process generates a potential energy profile that reveals the stable conformers (energy minima) and the energy barriers (transition states) between them. For the related molecule 3,3-dichloro-1,1,1-trifluoropropane, potential energy scans calculated at the DFT(B3LYP)/6-311++G(d,p) and MP2/6-311++G(d,p) levels identified two main types of conformers: gauche (G) and trans (T). uc.pt The study found that the gauche conformer was significantly more stable than the trans form by more than 10 kJ/mol. uc.pt Similarly, for 1-fluoropropane, the gauche conformer is found to be more stable than the anti (trans) conformer. itpa.lt

The potential energy function can also be analyzed by fitting it to a Fourier-type expansion, which decomposes the total energy into different components (V₁, V₂, V₃, etc.). conicet.gov.aracs.org This analysis helps to elucidate the nature of the interactions that stabilize or destabilize certain conformations, such as steric repulsion, dipole-dipole interactions, and hyperconjugation. conicet.gov.ar

Table 1: Calculated Relative Energies of Conformers for a Related Fluorinated Propane (B168953) This table presents data for 3,3-dichloro-1,1,1-trifluoropropane as an illustrative example of conformational analysis.

| Conformer | Method | Relative Energy (kJ mol⁻¹) | H-C-C-C Dihedral Angle (°) |

|---|---|---|---|

| Gauche (G) | DFT/B3LYP | 0.0 | 48.5 |

| Gauche (G) | MP2 | 0.0 | 50.3 |

| Trans (T) | DFT/B3LYP | >10 | 176.8 |

| Trans (T) | MP2 | >10 | 170.9 |

Source: Adapted from experimental and theoretical studies on 3,3-dichloro-1,1,1-trifluoropropane. uc.pt

Optimization of Molecular Geometries

A crucial step in any computational study is geometry optimization. lupinepublishers.com This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable molecular structure. lupinepublishers.com The optimization starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to lower the total energy until a stationary point is found. lupinepublishers.comimist.ma

For fluorinated propanes, geometry optimizations are typically performed using DFT or ab initio methods with appropriate basis sets. researchgate.net For instance, a study on propane derivatives used the semi-empirical AM1 method for initial optimization. imist.ma In more rigorous studies, methods like B3LYP and MP2 with basis sets such as 6-311++G(d,p) are employed to obtain accurate equilibrium geometries for each conformer. uc.ptresearchgate.net The accuracy of the optimized geometry is vital, as it forms the basis for subsequent calculations of other properties like vibrational frequencies and electronic structure. webmo.net

Electronic Structure Analysis

Analyzing the electronic structure provides insights into a molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity. iqce.jp

For related fluorinated compounds, time-dependent DFT (TD-DFT) calculations are used to analyze electronic transitions, which are often described in terms of excitations from the HOMO to the LUMO or other virtual orbitals. conicet.gov.ar For example, in 3,3,3-trifluoropropane-1-sulfonyl chloride, the electronic transition at 232 nm was primarily assigned to the HOMO → LUMO excitation. conicet.gov.ar The energies and spatial distributions of these orbitals are key to understanding the molecule's UV-visible absorption spectrum. conicet.gov.arresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Fluorinated Propane Derivative This table shows calculated data for the most stable conformer of 3,3,3-trifluoropropane-1-sulfonyl chloride as an example.

| Orbital | Energy (eV) - Example Data |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These values are illustrative and depend on the specific molecule and computational method. Data conceptualized from studies on related compounds. conicet.gov.ar

Charge Distribution and Intramolecular Interactions

The distribution of electron density within this compound is highly influenced by the electronegative fluorine atoms. This charge distribution can be quantified using various population analysis schemes.

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge distribution and intramolecular interactions. uc.ptuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dehuntresearchgroup.org.uk NBO analysis provides natural atomic charges, which offer a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis. huntresearchgroup.org.uk

Furthermore, NBO analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often described as hyperconjugation, are key to understanding the stability of certain molecular conformations. conicet.gov.ar The second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy associated with these delocalizations. uni-muenchen.de For instance, in studies of similar molecules, NBO analysis has been used to elucidate the hyperconjugative effects that contribute to the relative stability of different conformers. uc.ptconicet.gov.ar These interactions can involve delocalization from a C-H or C-C bonding orbital into an antibonding C-F orbital, or from a fluorine lone pair into an adjacent antibonding orbital.

Simulations of Spectroscopic Properties

Computational quantum chemistry is a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. Theoretical calculations, often using DFT methods like B3LYP, can determine the vibrational frequencies and corresponding normal modes of a molecule. conicet.gov.arresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. conicet.gov.ar The potential energy distribution (PED) is then calculated to assign the predicted vibrational frequencies to specific molecular motions, such as stretching, bending, or twisting of functional groups. conicet.gov.ar

For example, a combined matrix-isolation FTIR spectroscopy and theoretical study on 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243) demonstrated the utility of this approach. uc.pt DFT and MP2 calculations predicted the existence of two conformers (gauche and trans), with the gauche form being significantly more stable. uc.pt The calculated vibrational frequencies for the stable gauche conformer showed good agreement with the experimental IR spectrum recorded in a cryogenic argon matrix, allowing for a complete assignment of the observed vibrational bands. uc.pt

Similarly, a comprehensive vibrational analysis of 3,3,3-trifluoropropane-1-sulfonyl chloride involved recording IR and Raman spectra and comparing them with spectral data obtained via the DFT/B3LYP method. conicet.gov.arresearchgate.net This allowed for a detailed assignment of the vibrational modes. conicet.gov.arresearchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for the Related Compound 3,3,3-Trifluoropropene (B1201522) on a Cu(111) Surface

| Mode | Symmetry | Calculated (cm⁻¹) | Observed (cm⁻¹) | Assignment | Source |

| ν(CF₃) | A'' | 1145 | 1145 | CF₃ stretch | acs.org |

| combo | A'' | 977 | 977 | tw(CH₂) + ω(CH₂) | acs.org |

Note: This table illustrates the application of computational methods to a related fluorinated propane derivative. Assignments are based on literature and computational analysis.

Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. conicet.gov.ar This approach calculates the vertical excitation energies from the ground state to various excited states, the corresponding oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. conicet.gov.ar

The electronic transitions are typically described in terms of the molecular orbitals (MOs) involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Common transitions in organic molecules include σ → σ, n → σ, π → π, and n → π. scribd.comuomustansiriyah.edu.iq The energy required for these transitions dictates the wavelength of light absorbed. libretexts.org

A study on 3,3,3-trifluoropropane-1-sulfonyl chloride utilized the TD-DFT method to assign the electronic transitions observed in its UV-visible spectrum. conicet.gov.ar The calculations were performed using various functionals and basis sets to find the best agreement with the experimental spectrum measured in methanol. conicet.gov.ar The analysis allowed for the assignment of observed absorption bands to specific electronic excitations, such as HOMO-3 → LUMO and HOMO → LUMO transitions. conicet.gov.ar

Table 3: Theoretical Electronic Excitation Analysis for 3,3,3-Trifluoropropane-1-sulfonyl chloride (a,a conformer)

| Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Assigned Transition | Source |

| 232 | 0.0026 | HOMO → LUMO | n → σ | conicet.gov.ar |

| 211 | 0.0042 | HOMO-1/2 → LUMO | n → σ | conicet.gov.ar |

| 209 | 0.0090 | HOMO-3 → LUMO | n → σ* | conicet.gov.ar |

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. The transitions are assigned based on the orbitals involved.

Computational Studies on Reaction Mechanisms and Pathways

Quantum chemistry calculations are instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and determining the energetics of reaction pathways. sumitomo-chem.co.jp By mapping the potential energy surface, researchers can locate transition states and calculate activation energy barriers, providing deep insights into reaction kinetics and selectivity. sumitomo-chem.co.jpmdpi.com

For instance, detailed theoretical studies have been conducted on the atmospheric reactions of trifluoropropane analogues. A computational investigation of the reaction between 2-bromo-3,3,3-trifluoropropene (a related C3 fluorinated hydrocarbon) and OH radicals was performed to understand its atmospheric lifetime. mdpi.com The study mapped out the potential energy surface for various reaction channels, including addition and abstraction reactions. The calculations identified the most favorable reaction pathways and determined the rate coefficients, revealing that H-abstraction reactions occur with the lowest energy barriers. mdpi.com

Another study explored the reaction mechanism of (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with arylaldehydes. nih.gov Mechanistic investigations, likely supported by computational analysis, indicated that the reaction proceeds through an allyl alkoxide intermediate, which subsequently undergoes a 1,3-proton shift to form the final product, an aryl 3,3,3-trifluoropropyl ketone. nih.gov Such studies showcase how computational chemistry can trace the step-by-step transformation of reactants into products. sumitomo-chem.co.jp

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications for Trifluoropropane Analogues

Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) models are computational techniques used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. frontiersin.orgmdpi.com These data-driven approaches develop mathematical models that correlate molecular descriptors (numerical representations of molecular structure) with experimental properties. mdpi.comresearchgate.net

For haloalkanes, including trifluoropropane analogues, QSPR methods have been used to predict important physical properties. One study used a molecular similarity measure based on topological indices to estimate the normal boiling points of a large set of haloalkanes. scispace.com Such models are valuable for predicting the properties of new or untested compounds, saving time and experimental resources. frontiersin.org

The field is rapidly advancing with the integration of more sophisticated machine learning algorithms like support vector machines, random forests, and artificial neural networks. mdpi.comaalto.fi These methods can capture complex, non-linear relationships between molecular structure and properties. researchgate.net Applications are broad, including the prediction of toxicity, boiling points, and critical temperatures for various classes of organic compounds, which would be applicable to trifluoropropane analogues. researchgate.netscispace.com The goal of these in silico methods is to accelerate the design and screening of new chemical entities by predicting their properties before synthesis. frontiersin.org

Applications of 1,1,3 Trifluoropropane in Advanced Chemical Synthesis and Emerging Technologies

Role as a Key Intermediate in Organic Synthesis

1,1,3-Trifluoropropane (CAS 24270-67-5) is recognized as a valuable building block in organic synthesis. smolecule.com Its structure, containing a CHF2 group and a CH2F group separated by a methylene (B1212753) bridge, offers distinct reactive sites for chemical modification. This unique arrangement allows chemists to leverage the different reactivities of the primary and secondary C-F bonds, as well as the adjacent C-H bonds, to construct more complex molecular architectures. Researchers are actively exploring its potential in creating novel molecules where the specific CHF2CH2CH2F moiety can be installed to fine-tune molecular properties. smolecule.com Its utility as an intermediate stems from its capacity to introduce a specific fluorinated three-carbon chain, a structural motif of growing interest in various fields of chemistry.

Synthetic Utility in Fluorinated Pharmaceutical and Agrochemical Development

The introduction of fluorine into drug and agrochemical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The distinct electronic properties and lipophilicity conferred by fluorine atoms make fluorinated synthons highly valuable.

This compound is a subject of research for its potential application in the synthesis of pharmaceutically relevant molecules. smolecule.com By incorporating the 1,1,3-trifluoropropyl fragment into larger structures, chemists can potentially modulate the pharmacological profile of a drug candidate. While specific drug examples derived directly from this compound are not yet prevalent in publicly available research, its isomers and related derivatives are widely used. For instance, compounds containing the trifluoromethyl (CF3) group, such as 1-Iodo-3,3,3-trifluoropropane, are employed as key intermediates to improve the metabolic stability and efficacy of potential drugs. angenechemical.commyskinrecipes.com Similarly, 3,3,3-Trifluoropropane-1-sulfonyl chloride serves as a reagent in the synthesis of novel pharmaceutical compounds. lookchem.com The exploration of this compound follows this trend, aiming to provide a new tool for medicinal chemists to create unique fluorinated motifs.

Table 1: Examples of Trifluoropropane Derivatives in Bioactive Compound Synthesis

| Derivative Compound | CAS Number | Application Area | Rationale for Use | Source(s) |

| 1-Iodo-3,3,3-trifluoropropane | 460-37-7 | Pharmaceuticals, Agrochemicals | Introduces the CF3 group to enhance metabolic stability and biological activity. | angenechemical.commyskinrecipes.com |

| 3,3,3-Trifluoropropane-1-sulfonyl chloride | 845866-80-0 | Pharmaceuticals, Agrochemicals | Acts as a reactive precursor for creating novel molecules with enhanced efficacy. | lookchem.com |

| 1,1,1-Trifluoro-2,3-epoxypropane | 359-41-1 | Pharmaceuticals, Agrochemicals | A versatile intermediate for synthesizing complex fluorinated molecules. | ontosight.aifishersci.pt |

| (S)-3,3,3-Trifluoropropane-1,2-diol | 148683-14-1 | Pharmaceutical Development | Investigated as a potential enzyme inhibitor for metabolic disorders. |

Trifluoromethyl ketones are a significant class of compounds, known for their potent inhibitory effects on various enzymes. researchgate.netnih.gov Their synthesis is a key focus in medicinal chemistry. Research shows that these ketones are typically prepared from precursors that already contain a trifluoromethyl (CF3) group. sioc-journal.cnnih.gov

For example, an efficient, solvent-free method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols, which are direct precursors to trifluoromethyl ketones, involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane. researchgate.net Other modern methods include the direct trifluoromethylation of esters using reagents like fluoroform (HCF3), which also relies on building upon a CF3 source. nih.govbeilstein-journals.org As this compound contains CHF2 and CH2F groups rather than a CF3 group, it is not a direct precursor for the synthesis of trifluoromethyl ketones via established routes. The synthesis of such ketones requires starting materials from the 1,1,1-trifluoropropane (B1294402) family.

The incorporation of fluoroalkyl groups into heterocyclic compounds can have a profound impact on their chemical, physical, and biological properties. clockss.org This has led to extensive research into methods for creating fluoroalkylated heterocycles for use in pharmaceuticals and agrochemicals. scielo.br

The primary approach involves using ready-made "block-synthons" that already contain the desired fluoroalkyl group. clockss.org For instance, the synthesis of 4-(trifluoromethyl)-2-thiazolamine, a key intermediate, is achieved from 3-bromo-1,1,1-trifluoro-2-propanone. scielo.br Similarly, 1,3-dipolar cycloadditions using γ-fluoro-α-nitroalkenes are employed to produce functionalized fluoroalkyl heterocycles. researchgate.net These methods predominantly utilize synthons with a trifluoromethyl (CF3) or difluoromethyl (CF2H) group to construct the target heterocyclic systems. The unique CHF2CH2CH2F structure of this compound could potentially be used to generate novel heterocyclic systems, though current research literature heavily emphasizes synthons derived from other fluorinated propane (B168953) isomers.

Development of Functional Materials Incorporating Trifluoropropane Moieties

The unique properties imparted by fluorine make it a valuable element in materials science. Researchers are exploring the use of this compound as a building block for novel fluorinated materials, which could exhibit enhanced thermal stability or unique electrical properties. smolecule.com

The incorporation of fluorinated moieties into polymers and other materials is known to confer desirable characteristics such as increased hydrophobicity, chemical resistance, and durability. angenechemical.commyskinrecipes.com For example, derivatives like 1-Iodo-3,3,3-trifluoropropane are used in the modification of polymers. angenechemical.com Likewise, 3,3,3-Trifluoropropane-1-sulfonyl chloride is a precursor for fluoropolymers and other specialty chemicals. lookchem.com These materials find applications in high-performance coatings, adhesives, and electronics. myskinrecipes.comontosight.ai While much of the existing work focuses on materials derived from the CF3 group, the integration of the this compound moiety offers a pathway to new functional materials with a different balance of properties due to its distinct fluorine arrangement.

Table 2: Properties Imparted by Trifluoropropane Moieties in Functional Materials

| Property | Description | Relevant Precursor/Moiety | Source(s) |

| Increased Hydrophobicity | The presence of C-F bonds reduces surface energy, leading to water-repellent properties. | Trifluoromethyl moiety | angenechemical.com |

| Enhanced Thermal Stability | The high strength of the C-F bond contributes to the material's resistance to heat degradation. | Trifluoromethyl moiety | angenechemical.com |

| Improved Chemical Resistance | Fluorinated polymers are often inert to a wide range of chemicals and solvents. | Fluoropolymers | myskinrecipes.comontosight.ai |

| Unique Electrical Properties | The high electronegativity of fluorine can alter the dielectric and electronic characteristics of a material. | This compound moiety | smolecule.com |

Considerations for this compound in Green Chemistry Initiatives

Green chemistry principles encourage the development of chemical processes that are efficient, reduce waste, and use less hazardous substances. The synthesis and application of fluorinated compounds like this compound are increasingly viewed through this lens.

A key aspect of green chemistry is the development of highly efficient and environmentally friendly synthetic methods. For instance, the microwave-assisted, solvent-free synthesis of precursors for trifluoromethyl ketones from 1,1,1-trifluoro-2,3-epoxypropane is an example of a greener approach in the broader family of fluorinated propanes. researchgate.net Another relevant strategy involves using industrial byproducts as chemical feedstocks. Fluoroform (HCF3), a potent greenhouse gas, has been successfully utilized as a trifluoromethylating agent, turning a problematic waste stream into a valuable resource for synthesizing trifluoromethyl ketones. nih.gov

Mechanistic Toxicology and Safety Research of 1,1,3 Trifluoropropane

Mechanisms of Action on Biological Systems (e.g., Anesthetic Effects of Analogues)

The anesthetic properties of these compounds are influenced by their molecular structure. Studies on various fluorinated alkanes have shown that greater chain length and partial hydrogenation are associated with increased anesthetic potency. diving-rov-specialists.com However, complete fluorination might eliminate any anesthetic effect. diving-rov-specialists.com Some partially fluorinated propanes have been found to produce anesthesia, although occasionally under hyperbaric conditions. diving-rov-specialists.com

It is important to note that some fluorinated hydrocarbons can also sensitize the myocardium to catecholamines, which can lead to arrhythmogenesis. missouripoisoncenter.org

Cellular and Metabolic Impact Studies

The introduction of fluorine into organic molecules can significantly alter their metabolic stability and pathways. annualreviews.orgnih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, making fluorinated compounds generally more resistant to metabolic degradation compared to their non-fluorinated counterparts. annualreviews.orgresearchgate.net This increased metabolic stability is a key reason for the use of fluorine in drug design, as it can lead to a longer biological half-life. annualreviews.orgresearchgate.net

However, metabolic defluorination can still occur in both aliphatic and aromatic systems through the action of cytochrome P450 (CYP450) enzymes. annualreviews.orgresearchgate.net For example, the anesthetic sevoflurane (B116992) is metabolized by CYP2E1 to hexafluoroisopropanol, releasing inorganic fluoride (B91410). wikipedia.orgdrugbank.com The metabolic fate of a fluorinated compound is influenced by the position and number of fluorine atoms. annualreviews.org While fluorination can block metabolism at the site of substitution, it can also influence metabolic pathways at other sites in the molecule. annualreviews.org

Studies on fluorinated compounds have provided deeper insights into their effects on metabolic pathways, distribution, and disposition. nih.gov For instance, research on monofluorinated polycyclic aromatic hydrocarbons has shown that the fluorine substituent can block certain metabolic routes. rsc.org The metabolic incorporation of fluorinated monosaccharides has also been studied by hijacking cellular biosynthetic pathways. researchgate.net

While specific metabolic studies on 1,1,3-trifluoropropane are limited, research on analogous compounds like 1,1,1,3,3-pentafluoropropane (B1194520) indicates that biotransformation does occur. d-nb.info Understanding the metabolic pathways of fluorinated hydrocarbons is crucial, as some metabolites can be toxic.

Specific Organ Toxicity Mechanisms (e.g., Respiratory Tract Irritation)

Inhalation of fluorinated hydrocarbons can lead to irritation of the respiratory tract. missouripoisoncenter.orgsynquestlabs.comsynquestlabs.com Low-level exposure, such as from a refrigerant leak, may cause mild respiratory irritation, while higher levels can result in bronchoalveolar irritation. missouripoisoncenter.org Safety data for this compound specifically indicates that it may cause respiratory irritation. synquestlabs.com Similarly, its analogue, 1,1,1-trifluoropropane (B1294402), is also classified as a respiratory irritant. synquestlabs.com

The thermal degradation of fluorinated hydrocarbons can produce highly toxic substances like hydrofluoric acid, which is a known cause of irritant-induced asthma. nih.govresearchgate.net Incidents have been reported where exposure to the thermal degradation products of fluorinated hydrocarbon-based cooling agents in confined spaces, particularly in the presence of combustion sources like welding or smoking, has led to the onset of asthma. nih.govresearchgate.net The symptoms in these cases, including respiratory issues and headache, are consistent with hydrofluoric acid poisoning. nih.govresearchgate.net

Furthermore, upon heating to decomposition, related compounds like 3-chloro-1,1,1-trifluoropropane (B1584253) can emit toxic fumes of chlorine and fluorine. nih.gov Overexposure to some fluorinated hydrocarbons may also lead to coughing, headache, and nausea. gelest.com

Evaluation of Inhalation Hazards and Asphyxiation Mechanisms

A primary inhalation hazard associated with this compound, like many other simple asphyxiants, is its ability to displace oxygen in the air. synquestlabs.comairgas.com In high concentrations, this can lead to rapid suffocation due to a lack of oxygen. synquestlabs.comairgas.com Safety data sheets for analogous compounds emphasize that in addition to other health hazards, these substances may displace oxygen and cause rapid suffocation. airgas.com

Massive inhalation exposure, which can occur in industrial accidents or through recreational abuse, poses a risk of sudden death. missouripoisoncenter.org High-level exposure can also cause dose-related depression of the central nervous system. missouripoisoncenter.org The safety information for 1,1,1-trifluoropropane indicates it may cause drowsiness or dizziness upon inhalation. synquestlabs.com

It is crucial to ensure adequate ventilation and to use appropriate respiratory protection when handling such compounds, especially in confined spaces, to prevent asphyxiation and other inhalation-related health effects. airgas.comchemicalbook.com

Preclinical Toxicological Assessments in Drug Discovery and Development

The incorporation of fluorine is a common strategy in modern drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.netresearchgate.netnih.gov Consequently, preclinical toxicological assessment of fluorinated compounds is a critical component of the drug discovery and development process. ethernet.edu.et

These assessments aim to identify potential toxic effects of new chemical entities (NCEs) at an early stage. ethernet.edu.et In vitro assays are widely used to evaluate cytotoxicity, genotoxicity, and metabolic stability. ethernet.edu.etnih.gov For instance, cell viability assays can determine if a compound has a cytostatic (inhibiting cell proliferation) or cytotoxic (causing cell death) effect. nih.gov Understanding the metabolic fate of fluorinated drug candidates is also crucial, as metabolites can sometimes be reactive and lead to toxicity. nih.gov

While specific preclinical data for this compound in a drug development context is not available, the general principles for assessing fluorinated compounds would apply. These studies help to identify potential liabilities, such as the formation of toxic metabolites or off-target effects, and guide the selection of safer and more effective drug candidates. nih.govethernet.edu.et The use of fluorinated building blocks in synthesis necessitates a thorough toxicological evaluation of the final compounds.

Risk Assessment Methodologies for Fluorinated Hydrocarbons

The risk assessment of fluorinated hydrocarbons involves a multi-faceted approach that considers their persistence, bioaccumulation, and toxicity (PBT). epa.gov Regulatory bodies focus on identifying toxic effects, monitoring environmental concentrations, and assessing exposure levels to establish safe limits for the population. unison.mx

Methodologies for risk assessment often involve a four-step process: hazard identification, hazard characterization, exposure assessment, and risk characterization. unison.mx For fluorinated compounds, a key challenge is their high persistence in the environment. canada.ca

Risk assessment approaches can be both quantitative and qualitative. epa.gov A quantitative assessment aims to derive a numeric risk value, while a qualitative approach may be used when precise quantification is challenging, such as for substances that bioaccumulate over time. epa.gov For some per- and polyfluoroalkyl substances (PFAS), risk assessments have been based on data from well-studied reference compounds like PFOA. mst.dk

Future Research Directions and Unresolved Challenges in 1,1,3 Trifluoropropane Chemistry

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The development of efficient and environmentally benign methods for synthesizing 1,1,3-Trifluoropropane is a primary research goal. Current routes often rely on the fluorination of chlorinated propane (B168953) precursors, which can involve harsh reagents. Future research should focus on "green" chemistry principles to minimize hazardous byproducts and energy consumption.

Key research avenues include:

Catalytic C-H Activation: A promising approach involves the direct functionalization of propane's C-H bonds. Recent studies have shown that silver-based catalysts can facilitate the conversion of methane (B114726) into 1,1,1-trifluoropropane (B1294402), a related compound. nih.govacs.org Adapting this barrierless C-H activation strategy for the selective synthesis of this compound from propane could represent a significant breakthrough. nih.govacs.org

Carbene Synthesis Routes: The use of carbene chemistry, for instance, by generating carbenes from starting materials like 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), presents another innovative pathway. google.comgoogle.com Investigating these routes could lead to more efficient and scalable production processes.

Hydrodefluorination: Research into transition-metal-mediated hydrodefluorination reactions offers a method for synthesizing partially fluorinated compounds from more heavily fluorinated precursors. scispace.com This could provide a controlled method for producing this compound from polyfluorinated propanes.

Advancements in C-F Bond Functionalization and Reactivity Control